Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer or Racemate
The (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one synthesized via reductive amination of (R)-3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde achieves enantiomeric excess >99% as determined by chiral HPLC (retention time = 41.5 min, ee > 99%) . In contrast, the (S)-enantiomer (CAS 1427063-32-8) is separately synthesized and exhibits different chiral HPLC retention characteristics, and racemic mixtures lack defined stereochemistry . This high enantiopurity is essential for applications where stereochemistry governs biological target engagement or asymmetric induction.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | (S)-enantiomer: Not directly comparable; synthesized separately with its own enantiopurity specifications. Racemate: 0% ee. |
| Quantified Difference | Absolute stereochemical purity defined for the (R)-enantiomer vs. racemic mixtures. |
| Conditions | Chiral HPLC analysis; synthesis via NaBH(OAc)₃, AcOH in MeCN at room temperature . |
Why This Matters
Procurement of the specified (R)-enantiomer ensures stereochemical integrity for asymmetric synthesis or chiral drug candidate development, avoiding the unpredictable pharmacology and regulatory hurdles associated with racemates or the incorrect enantiomer.
